Glutaryl-gly-gly-phe-amc

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Fluorogenic Substrate

Glutaryl-gly-gly-phe-AMC is a fluorogenic substrate. This means it has a special chemical group (AMC) attached that fluoresces (emits light) at a specific wavelength when cleaved by chymotrypsin. [] By measuring the increase in fluorescence over time, scientists can indirectly measure the activity of chymotrypsin in a sample.

Assaying Chymotrypsin Activity

The cleavage of Glutaryl-gly-gly-phe-AMC by chymotrypsin is a well-characterized reaction. Scientists can use this substrate in a variety of assays to measure chymotrypsin activity in biological samples, purified enzyme preparations, or to study the effects of inhibitors on chymotrypsin function. []

Advantages

Glutaryl-gly-gly-phe-AMC offers several advantages over other chymotrypsin substrates. It is highly specific for chymotrypsin with minimal cleavage by other proteases, leading to more accurate results. Additionally, the fluorogenic detection method is sensitive and allows for real-time monitoring of enzyme activity. []

Glutaryl-gly-gly-phenylalanine 7-amido-4-methylcoumarin is a synthetic peptide compound that serves as a fluorogenic substrate primarily for the enzyme chymotrypsin. This compound consists of a glutaryl group linked to two glycine residues and a phenylalanine residue, with a 7-amido-4-methylcoumarin moiety at the C-terminus. The unique structure of this peptide allows it to fluoresce upon cleavage by chymotrypsin, making it an invaluable tool in biochemical assays for measuring protease activity. The fluorescence emitted is directly proportional to the enzymatic activity, providing a sensitive and real-time method for monitoring chymotrypsin function in various biological contexts .

GGGFAmc acts as a substrate for chymotrypsin. The presence of the Phe residue attracts the enzyme, which cleaves the peptide bond between Gly and Phe. This cleavage separates the AMC group, allowing it to fluoresce and signal protease activity []. The released AMC group can be measured using a fluorescence plate reader, providing a quantitative assessment of chymotrypsin activity in a sample.

The primary chemical reaction involving glutaryl-gly-gly-phenylalanine 7-amido-4-methylcoumarin is its cleavage by chymotrypsin. The reaction can be represented as follows:

During this reaction, chymotrypsin cleaves the peptide bond between the glycine and phenylalanine residues, resulting in the release of two products: a dipeptide (glycine-glycine) and the fluorescent 7-amido-4-methylcoumarin (AMC) . The AMC group is non-fluorescent until liberated, at which point it emits fluorescence that can be quantitatively measured .

Glutaryl-gly-gly-phenylalanine 7-amido-4-methylcoumarin exhibits significant biological activity as a substrate for chymotrypsin. This specificity allows researchers to study protease activity with high precision. The released AMC can be detected using fluorescence spectroscopy, facilitating investigations into enzyme kinetics and the effects of various inhibitors on protease function . Additionally, its use in assays can extend to understanding proteolytic pathways in various biological systems.

The synthesis of glutaryl-gly-gly-phenylalanine 7-amido-4-methylcoumarin typically involves coupling reactions between the appropriate amino acids and the fluorogenic group. Common methods include:

- Coupling Agents: The synthesis often employs coupling agents such as dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds between the amino acids and the fluorophore.

- Purification: After synthesis, purification techniques like high-performance liquid chromatography (HPLC) or recrystallization are used to obtain high-purity products suitable for research applications .

Glutaryl-gly-gly-phenylalanine 7-amido-4-methylcoumarin has several key applications in scientific research:

- Biochemical Assays: It is widely used as a substrate for measuring chymotrypsin and other protease activities.

- Drug Discovery: The compound aids in high-throughput screening assays to identify potential protease inhibitors.

- Medical Research: It plays a role in studying enzyme kinetics and mechanisms of action in various biochemical pathways.

- Industrial

Interaction studies involving glutaryl-gly-gly-phenylalanine 7-amido-4-methylcoumarin focus primarily on its specificity towards chymotrypsin. Research indicates that this compound exhibits minimal cleavage by other proteases, enhancing its utility in assays designed to measure chymotrypsin activity specifically. Studies have shown that variations in the peptide sequence or structure can significantly affect interaction profiles with different proteases, making this compound a valuable model for understanding enzyme-substrate interactions .

Several compounds share structural similarities with glutaryl-gly-gly-phenylalanine 7-amido-4-methylcoumarin. Here are some notable examples:

Uniqueness

Glutaryl-gly-gly-phenylalanine 7-amido-4-methylcoumarin is distinguished by its high specificity for chymotrypsin and its ability to provide real-time fluorescence detection upon enzymatic cleavage. This makes it particularly valuable for detailed studies of proteolytic enzymes compared to other similar compounds that may have broader or less specific activity profiles .

The development of Glutaryl-Glycine-Glycine-Phenylalanine-7-Amino-4-Methylcoumarin emerged from the broader evolution of fluorogenic substrates in enzyme research. The use of 7-amino-4-methylcoumarin derivatives as fluorogenic reporters has been established for decades, with these compounds serving as essential tools for quantitative analysis of enzyme kinetics and substrate specificity profiling. The incorporation of specific peptide sequences with coumarin fluorophores represents a significant advancement in the field of protease substrate design.

The historical context of this compound's development is rooted in the need for more sensitive and specific substrates for chymotrypsin research. Early work in enzyme substrate development focused on para-nitroanilide derivatives, which required ultraviolet spectroscopy for detection. The transition to fluorogenic substrates marked a substantial improvement in sensitivity, as fluorescence spectroscopy offers superior detection limits compared to absorbance-based methods. The development of 7-amino-4-methylcoumarin-based substrates provided researchers with enhanced fluorescence properties, exhibiting excitation at 365 nanometers and emission at 440 nanometers.

The specific design of Glutaryl-Glycine-Glycine-Phenylalanine-7-Amino-4-Methylcoumarin reflects decades of research into optimal peptide sequences for chymotrypsin recognition. The selection of the Glycine-Glycine-Phenylalanine sequence was based on extensive studies of chymotrypsin substrate specificity, particularly the enzyme's preference for aromatic amino acids at the first position of the cleavage site. The incorporation of the glutaryl group at the amino terminus provides additional binding interactions while maintaining the substrate's overall specificity for chymotrypsin.

Structural Identification and Nomenclature

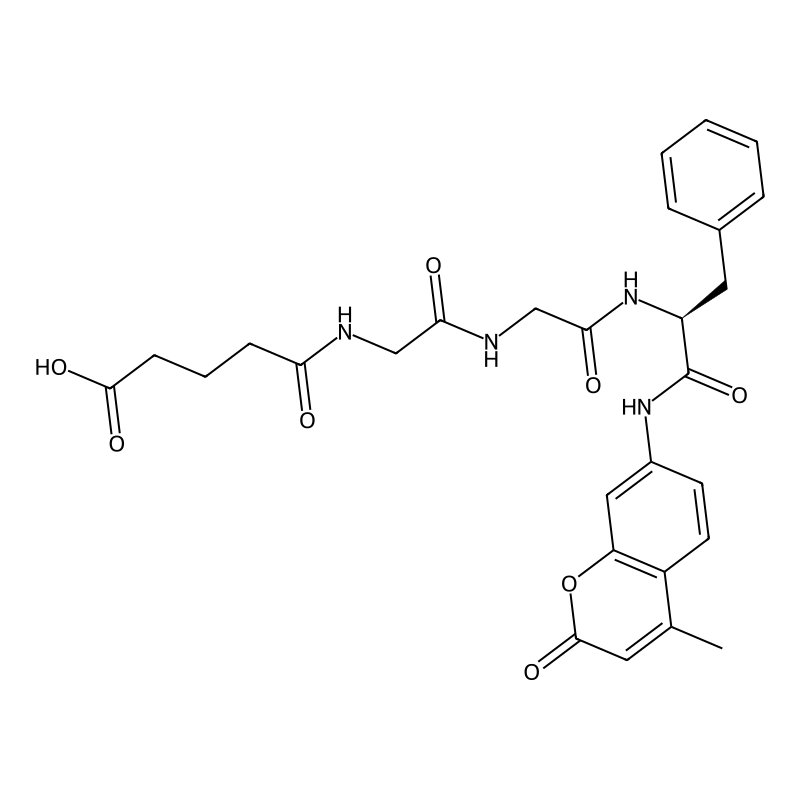

Glutaryl-Glycine-Glycine-Phenylalanine-7-Amino-4-Methylcoumarin is systematically named as 5-[[2-[[2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid. This comprehensive nomenclature reflects the compound's complex structure, which consists of a glutaric acid moiety linked to a tripeptide sequence terminating in a 7-amino-4-methylcoumarin fluorophore.

The compound is registered under Chemical Abstracts Service number 70996-06-4, providing a unique identifier for this specific molecular entity. Alternative nomenclature includes the abbreviated form referencing its peptide sequence and fluorophore, though the full systematic name provides the most precise structural description. The compound's International Union of Pure and Applied Chemistry condensed notation follows the standard peptide nomenclature convention: glutaryl-Glycine-Glycine-Phenylalanine-7-Amino-4-Methylcoumarin.

The structural architecture of this compound can be divided into three distinct functional regions. The glutaryl moiety serves as an amino-terminal capping group, providing additional binding surface area for enzyme interaction. The central tripeptide region, comprising two glycine residues followed by phenylalanine, constitutes the recognition and cleavage site for chymotrypsin. The carboxy-terminal 7-amino-4-methylcoumarin group functions as the fluorogenic reporter, remaining quenched when attached to the peptide but exhibiting enhanced fluorescence upon enzymatic release.

Chemical Properties and Molecular Characteristics

Glutaryl-Glycine-Glycine-Phenylalanine-7-Amino-4-Methylcoumarin exhibits a molecular formula of C₂₈H₃₀N₄O₈ with a calculated molecular weight of 550.57 grams per mole. The compound demonstrates specific solubility characteristics, being readily soluble in dimethyl sulfoxide while showing limited solubility in aqueous solutions. These solubility properties necessitate careful consideration of solvent systems for preparation of stock solutions and experimental applications.

The fluorogenic properties of this compound are central to its function as an enzyme substrate. When the peptide bond adjacent to the 7-amino-4-methylcoumarin moiety remains intact, the fluorescence of the coumarin group is significantly suppressed through nitrogen-acylation effects. Upon enzymatic cleavage by chymotrypsin, the free 7-amino-4-methylcoumarin is released, resulting in a dramatic increase in fluorescence intensity that can be readily detected and quantified.

The stability characteristics of Glutaryl-Glycine-Glycine-Phenylalanine-7-Amino-4-Methylcoumarin require specific storage conditions to maintain compound integrity. Recommended storage at -20°C helps preserve the structural stability of both the peptide portion and the fluorogenic moiety. When preparing stock solutions, the compound demonstrates optimal stability when stored at -80°C for periods up to six months, while storage at -20°C limits stability to approximately one month.

Synthesis Methodologies

The synthesis of Glutaryl-Glycine-Glycine-Phenylalanine-7-Amino-4-Methylcoumarin presents significant challenges due to the poor nucleophilicity of the 7-amino-4-methylcoumarin amine group. Traditional synthetic approaches have employed solution-phase methods involving the initial formation of the 7-amino-4-methylcoumarin derivative of the carboxy-terminal amino acid, followed by fragment condensation or stepwise peptide elongation. However, these conventional methods are not amenable to solid-phase synthesis techniques and cannot be effectively applied to the production of enzyme substrate libraries.

Recent advances in synthetic methodology have introduced novel solid-phase approaches for the preparation of peptide-7-amino-4-methylcoumarin conjugates. The development of specialized resin systems has enabled the direct solid-phase synthesis of these fluorogenic substrates. One particularly innovative approach involves the attachment of 7-N-Fluorenylmethoxycarbonyl-aminocoumarin-4-acetic acid to Wang resin as a linker molecule. Following removal of the N-Fluorenylmethoxycarbonyl protecting group, peptides can be synthesized on the amino group of the linker using standard Fluorenylmethoxycarbonyl chemistry protocols.

The solid-phase synthesis methodology proceeds through several critical steps. After peptide assembly on the resin-bound linker, cleavage with trifluoroacetic acid releases crude peptide-7-aminocoumarin-4-acetic acid conjugates. These intermediates subsequently undergo facile decarboxylation under mild conditions to afford the desired peptide-7-amino-4-methylcoumarin products. This approach offers significant advantages in terms of synthesis efficiency and enables the preparation of substrate libraries for comprehensive protease profiling studies.

Alternative synthetic routes have employed dicyclohexylcarbodiimide and N-hydroxysuccinimide coupling agents to facilitate the formation of amide bonds between the peptide sequence and the fluorogenic reporter group. This methodology requires careful optimization of reaction conditions to ensure complete coupling while minimizing side reactions that could compromise the integrity of the final product. Industrial production methods follow similar synthetic principles but incorporate rigorous purification procedures, including recrystallization and chromatographic techniques, to achieve the high purity standards required for research applications.

The development of preloaded resin systems has further streamlined the synthesis of Glutaryl-Glycine-Glycine-Phenylalanine-7-Amino-4-Methylcoumarin and related compounds. These specialized resins incorporate 7-amino-4-methylcoumarin derivatives of specific amino acids, enabling direct solid-phase peptide synthesis using established protocols. The availability of such preloaded systems has significantly enhanced the accessibility of fluorogenic substrate synthesis for research laboratories worldwide, facilitating broader application of these valuable tools in enzyme research and drug discovery programs.

Glutaryl-glycine-glycine-phenylalanine-7-amido-4-methylcoumarin represents a fluorogenic peptide substrate that derives its photochemical properties primarily from the 7-amido-4-methylcoumarin fluorophore component. This compound, with molecular formula C28H30N4O8 and molecular weight of 550.56-550.6 g/mol, serves as a sensitive fluorogenic substrate particularly for chymotrypsin activity [1] [2].

Fluorescence Emission Characteristics

The fluorescence emission characteristics of Glutaryl-glycine-glycine-phenylalanine-7-amido-4-methylcoumarin are fundamentally governed by the 7-amino-4-methylcoumarin moiety at its carboxyl terminus. Upon enzymatic cleavage of the peptide bond between glycine and phenylalanine, the 7-amino-4-methylcoumarin group is liberated, resulting in a dramatic enhancement of fluorescence emission [1].

The compound exhibits characteristic blue fluorescence with emission maxima typically observed in the range of 440-460 nanometers when excited at wavelengths between 365-380 nanometers [4] [5]. The 7-amino-4-methylcoumarin fluorophore demonstrates excitation maxima at 341-346 nanometers and emission maxima at 440-441 nanometers under standard conditions [6] [7]. Alternative excitation and emission wavelengths have been reported at 380 nanometers and 460 nanometers respectively for related glutaryl-amino acid-7-amino-4-methylcoumarin conjugates [4] [8].

The fluorescence enhancement upon substrate cleavage is substantial, with increases of approximately 700-fold in fluorescence intensity when the free 7-amino-4-methylcoumarin amine is released through proteolytic action [9]. This dramatic fluorescence increase makes the compound particularly valuable as a real-time enzyme activity monitor [1].

Excitation and Emission Wavelengths

The photochemical properties of Glutaryl-glycine-glycine-phenylalanine-7-amido-4-methylcoumarin are characterized by specific excitation and emission wavelength profiles that reflect the electronic transitions of the coumarin fluorophore. The primary excitation maximum occurs at 365 nanometers, with emission maximum at 440 nanometers . Alternative wavelength pairs include excitation at 380 nanometers with emission at 460 nanometers [4] [8].

The 7-amino-4-methylcoumarin component exhibits excitation maxima ranging from 341 to 346 nanometers across different solvent systems and environmental conditions [10] [6] [7]. The emission characteristics demonstrate maxima between 434 and 441 nanometers [10] [6] [7]. These wavelength parameters place the compound within the blue region of the visible spectrum, making it particularly suitable for fluorescence-based enzyme assays where spectral interference from biological samples is minimized.

When compared to other coumarin derivatives, 7-amino-4-methylcoumarin shows relatively consistent excitation and emission properties. The closely related compound 7-amino-4-carboxymethylcoumarin displays similar excitation at 346 nanometers with emission at 434 nanometers [10]. The stability of these wavelength characteristics across different coumarin structures reflects the fundamental electronic properties of the coumarin ring system [11] [12].

Environmental factors can influence the precise wavelength characteristics. In different matrices, 7-amino-4-methylcoumarin derivatives exhibit excitation ranges from 335 to 365 nanometers with emission ranges from 440 to 445 nanometers [13]. The Stokes shift, representing the energy difference between excitation and emission maxima, typically ranges from 99 to 105 nanometers for this class of compounds [14] [15].

Quantum Yield Measurements

Quantum yield measurements for Glutaryl-glycine-glycine-phenylalanine-7-amido-4-methylcoumarin and related 7-amino-4-methylcoumarin derivatives reveal significant variations depending on environmental conditions and molecular context. The fluorescence quantum yield represents the ratio of photons emitted through fluorescence to the number of photons absorbed by the fluorophore [16] [17].

Free 7-amino-4-methylcoumarin demonstrates a quantum yield of 0.63 when used as a reference standard [18]. However, when incorporated into peptide substrates or other molecular constructs, quantum yields can vary substantially. Studies on fluorescent cellulose nanocrystals grafted with 7-amino-4-methylcoumarin showed quantum yields reaching 15.7 percent under optimized conditions [13]. The quantum yield of 7-amino-4-methylcoumarin in different environments ranges from 0.3 to 9.2 percent, demonstrating the strong influence of local molecular environment on fluorescence efficiency [13].

Coumarin derivatives generally exhibit quantum yields spanning from 0 to 83 percent, with some highly optimized derivatives achieving particularly high values [13] [11]. A notable example is coumarin derivative 4e, which achieved a quantum yield of 83 percent due to optimal substitution patterns on the phenyl ring [11]. The quantum yield is fundamentally determined by the competition between radiative and non-radiative decay pathways from the excited state [19] [20].

Environmental factors significantly influence quantum yield measurements. Temperature, pH, solvent polarity, and the presence of quenching species all affect the fluorescence efficiency [21] [22] [23]. The quantum yield can be expressed mathematically as the ratio of the radiative rate constant to the sum of all rate constants for excited state deactivation processes [19]. Measurements are typically performed using either relative methods with known standards or absolute methods employing integrating sphere techniques [16] [17] [24].

Fluorescence Quenching Mechanisms

Fluorescence quenching mechanisms affecting Glutaryl-glycine-glycine-phenylalanine-7-amido-4-methylcoumarin involve several distinct pathways that reduce the fluorescence intensity through both radiative and non-radiative processes. These mechanisms are critical for understanding the compound's behavior under various analytical and environmental conditions.

Dynamic quenching, also known as collisional quenching, represents the predominant mechanism for 7-amino-4-methylcoumarin derivatives [25] [26]. This process involves collision-based energy transfer between the excited fluorophore and quenching molecules in solution. The efficiency of dynamic quenching increases with temperature due to enhanced molecular motion and collision frequency [25] [27] [28]. Studies using various TEMPO derivatives as quenchers demonstrated that 7-amino-4-methylcoumarin follows purely dynamic quenching mechanisms, as evidenced by linear Stern-Volmer plots and temperature-dependent quenching constants [25].

Static quenching occurs through ground-state complex formation between the fluorophore and quenching species. This mechanism typically decreases with increasing temperature, contrasting with dynamic quenching behavior [29] [27]. For 7-amino-4-methylcoumarin derivatives, static quenching plays a less prominent role compared to dynamic processes, though it can become significant in the presence of specific binding partners or in highly structured environments [29].

Internal conversion and intersystem crossing represent intrinsic non-radiative decay pathways that compete with fluorescence emission. Internal conversion involves non-radiative decay to the ground state through vibrational relaxation, while intersystem crossing involves transition to triplet states [19] [23]. These processes are influenced by molecular structure, solvent properties, and temperature. The rate constants for these processes directly affect the fluorescence quantum yield and lifetime [23] [30].

Photodecomposition represents a permanent quenching mechanism involving chemical degradation of the fluorophore under light exposure. This process typically increases with illumination intensity and duration, leading to irreversible loss of fluorescence capacity [19]. For analytical applications, minimizing photodecomposition is crucial for maintaining assay reliability and reproducibility.

Environmental Effects on Fluorescent Properties

Environmental factors exert profound influences on the fluorescent properties of Glutaryl-glycine-glycine-phenylalanine-7-amido-4-methylcoumarin, affecting excitation and emission wavelengths, quantum yields, and fluorescence lifetimes. Understanding these environmental dependencies is essential for optimizing analytical applications and interpreting experimental results.

Temperature effects represent one of the most significant environmental influences on fluorescence properties. Generally, increasing temperature leads to decreased fluorescence intensity due to enhanced non-radiative decay processes [31] [27] [28]. The temperature dependence follows predictable patterns, with fluorescence intensity typically decreasing linearly with temperature increases. Studies on rhodamine compounds demonstrate that temperature effects are exclusively due to dynamic quenching processes, as evidenced by correlations between fluorescence intensity and lifetime measurements [28] [32].

pH effects significantly influence the fluorescence properties of coumarin derivatives through protonation-deprotonation equilibria affecting the electronic structure [11] [33] [34]. Fluorescence typically decreases with increasing pH, though specific responses depend on the substitution pattern and functional groups present. pH-sensitive coumarin derivatives can exhibit large spectral shifts, with emission wavelengths changing by nearly 100 nanometers across physiological pH ranges [11]. The pH dependence often stabilizes above pH 6, indicating complete deprotonation of relevant functional groups [34].

Solvent polarity effects manifest through solvatochromic shifts in excitation and emission spectra. Polar solvents generally stabilize excited states differently than ground states, leading to wavelength shifts and changes in quantum yields [21] [22] [23]. The magnitude of solvent effects depends on the dipole moment change upon excitation and the specific solvation interactions. Hydrogen bonding interactions with protic solvents can significantly affect fluorescence properties through specific molecular interactions [22] [35].

Oxygen presence represents a universal fluorescence quencher due to its paramagnetic properties and ability to promote intersystem crossing to triplet states [34]. Removal of dissolved oxygen through degassing procedures typically enhances fluorescence intensity and lifetime. The quenching efficiency depends on oxygen concentration and accessibility to the fluorophore.

Ionic strength and the presence of specific ions can affect fluorescence through electrostatic interactions and complex formation. High ionic strength solutions may alter the local environment around charged fluorophores, affecting their photophysical properties. Metal ions can be particularly effective quenchers through heavy atom effects or coordination interactions.

Concentration effects become important at high fluorophore concentrations where self-quenching through aggregation or reabsorption can occur. These concentration-dependent effects typically manifest as deviations from linearity in calibration curves and must be considered in quantitative applications.

XLogP3

Sequence

Dates

Explore Compound Types